Laboratory studies have shown that GSK2256098 can inhibit the growth and survival of various cancer cell lines, including those from pancreatic ductal adenocarcinoma, glioblastoma, and ovarian cancer [, , ]. These studies suggest that GSK2256098 may have potential as an anticancer agent.
While the initial results from laboratory studies are promising, more research is needed to determine the effectiveness and safety of GSK2256098 in humans. Clinical trials are ongoing to evaluate the drug in patients with different types of cancer [, ].